molecular formula C5H13BO2 B3178233 (2-Methylbutyl)boronic acid CAS No. 444885-09-0

(2-Methylbutyl)boronic acid

Cat. No. B3178233
CAS RN: 444885-09-0
M. Wt: 115.97
InChI Key: NGHJHHWXNRSHSI-UHFFFAOYSA-N
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Description

(2-Methylbutyl)boronic acid, also known as 2-Methylbutylboronic acid or MBBA, is an organic compound with the molecular formula C5H11BO2. It is a derivative of boronic acid, which is a type of organoboron compound. MBBA is commonly used in organic synthesis and is widely used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. MBBA is also used in the synthesis of polymers, catalysts, and other materials.

Scientific Research Applications

Biomedical Applications

Boronic acids, including derivatives like (2-Methylbutyl)boronic acid, are integral in the development of biomedical applications. They have proven valuable in treating diseases such as HIV, obesity, diabetes, and cancer. The unique reactivity, solubility, and responsive nature of boronic acid-containing polymers have opened new avenues for the preparation of biomaterials. These compounds' versatility suggests potential for further employment in biomedical applications beyond those currently explored (Cambre & Sumerlin, 2011).

Catalysis

Boronic acids serve as catalysts in organic reactions, exemplified by their role in highly enantioselective aza-Michael additions. This catalytic property, while underutilized compared to other chemistries, highlights the compound's versatility in synthesizing densely functionalized cyclohexanes. Such reactions underscore the potential of boronic acids, including this compound, in organic synthesis and catalysis (Hashimoto, Gálvez, & Maruoka, 2015).

Sensing and Detection

Boronic acids are key in developing selective fluorescent chemosensors for detecting biological active substances critical in disease prevention, diagnosis, and treatment. Their interaction with cis-1,2- or 1,3-diol forms the basis for sensing carbohydrates and bioactive substances, illustrating their importance in fluorescence-based sensors. This application highlights the potential of boronic acids, including derivatives like this compound, in creating sensitive detection systems for healthcare and environmental monitoring (Huang et al., 2012).

Future Directions

: Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3185–3192. Link : Waters. (2022). High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY Premier System. [Link](https://www.waters.com/nextgen/gb/en/library/application-notes/2022/high-sensitivity-analysis-of-potential-mutagenic-boronic-acids-using-xevo-tq-absolute-tandem-quadrupole-mass-s

Mechanism of Action

Target of Action

(2-Methylbutyl)boronic acid, like other boronic acids, primarily targets molecules with cis-diol groups . These targets include biological materials and natural products such as phosphatidylinositol bisphosphate, saccharides and polysaccharides, nucleic acids, metal ions, and the neurotransmitter dopamine . Boronic acids are also known to bind to active site serines .

Mode of Action

The interaction of this compound with its targets involves the formation of reversible covalent complexes . This is achieved through the boronic acid’s ability to form five-membered boronate esters with diols . In the Suzuki–Miyaura (SM) coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Pharmacokinetics

Boronic acids are generally known for their stability and ease of purification, especially in the case of boronic acid pinacol esters . This characteristic facilitates the use of boronic esters in synthesis and as a tool to create new bonds .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is used extensively in organic chemistry as a method for creating new bonds, particularly in the development and synthesis of pharmaceutical agents .

Action Environment

The action of this compound is influenced by the reaction conditions, particularly the presence of a transition metal catalyst such as palladium . The reaction is known for its tolerance to a variety of functional groups and its mild reaction conditions . The stability of boronic acids can be influenced by environmental factors such as exposure to atmospheric oxygen, which can lead to the generation of organic radicals .

properties

IUPAC Name

2-methylbutylboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13BO2/c1-3-5(2)4-6(7)8/h5,7-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHJHHWXNRSHSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CC(C)CC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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